10-Methylnonadecane

Description

Properties

IUPAC Name |

10-methylnonadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKTERVKUURCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336220 |

Source

|

| Record name | 10-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56862-62-5 |

Source

|

| Record name | 10-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 10-Methylnonadecane

CAS Number: 56862-62-5

This technical guide provides an in-depth overview of 10-Methylnonadecane, a branched-chain alkane with significant relevance in various scientific fields. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and application.

Chemical and Physical Properties

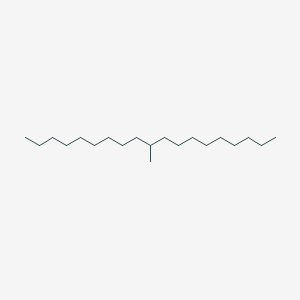

10-Methylnonadecane is a saturated hydrocarbon with the molecular formula C20H42.[1] Its structure features a nineteen-carbon chain with a methyl group at the tenth position. This branched structure imparts specific physicochemical properties that are distinct from its linear isomer, eicosane.

Table 1: Physicochemical Properties of 10-Methylnonadecane

| Property | Value | Source |

| CAS Number | 56862-62-5 | [1][2][3] |

| Molecular Formula | C20H42 | [1] |

| Molecular Weight | 282.55 g/mol | [1] |

| IUPAC Name | 10-methylnonadecane | |

| Boiling Point | 345 °C (predicted) | |

| Density | 0.786 ± 0.06 g/cm³ (predicted) | |

| InChI Key | MIKKTERVKUURCM-UHFFFAOYSA-N | [1] |

Synthesis of 10-Methylnonadecane

The synthesis of 10-Methylnonadecane can be achieved through several routes. Two common laboratory methods are the catalytic hydrogenation of its corresponding alkene and the Grignard reaction.

Experimental Protocol 1: Catalytic Hydrogenation of 10-Methylnonadec-9-ene

This method involves the saturation of the double bond in 10-Methylnonadec-9-ene using hydrogen gas in the presence of a metal catalyst.

Materials:

-

10-Methylnonadec-9-ene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-Methylnonadec-9-ene in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

-

Pressurize the system with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 10-Methylnonadecane.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Experimental Protocol 2: Grignard Reaction

This synthetic route involves the reaction of a Grignard reagent with a ketone followed by reduction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Decanoyl chloride

-

Lithium aluminum hydride (LiH₄) or Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 1-bromononane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether. Initiate the reaction with gentle heating if necessary.

-

Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of decanoyl chloride in anhydrous diethyl ether. Stir the reaction mixture at room temperature until the reaction is complete.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Ketone: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting 10-nonadecanone (B1346682) by column chromatography or distillation.

-

Reduction to Alcohol: Dissolve the purified 10-nonadecanone in a suitable solvent (e.g., diethyl ether or tetrahydrofuran). Carefully add a reducing agent such as lithium aluminum hydride or sodium borohydride in portions.

-

Workup of Alcohol: After the reduction is complete, quench the reaction by the sequential addition of water and a dilute acid solution. Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Deoxygenation to Alkane: The resulting alcohol can be converted to the corresponding alkane via a two-step process involving conversion to a tosylate followed by reduction with a hydride source, or through a one-pot Wolff-Kishner or Clemmensen reduction of the intermediate ketone.

-

Final Purification: Purify the final product, 10-Methylnonadecane, by column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of 10-Methylnonadecane, particularly in complex mixtures such as insect cuticular hydrocarbons.

Table 2: GC Retention Data for 10-Methylnonadecane

| Column Stationary Phase | Retention Index (Kovats) | Source |

| Standard non-polar | 1942.6, 1943 | [4] |

| Semi-standard non-polar | 1934 | [4] |

Experimental Protocol: GC-MS Analysis of Cuticular Hydrocarbons

-

Sample Preparation: Extract cuticular hydrocarbons from the sample (e.g., insects) by solvent immersion (e.g., in hexane (B92381) or pentane) for a short duration to minimize extraction of internal lipids. Concentrate the extract under a gentle stream of nitrogen.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature ramp is used to separate hydrocarbons of varying chain lengths. A typical program might start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 320°C), and hold for a period.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range appropriate for hydrocarbon fragments (e.g., 40-550 amu).

-

-

Data Analysis: Identify 10-Methylnonadecane based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for the structural elucidation of 10-Methylnonadecane, providing information on the chemical environment of each carbon atom.

Table 3: Illustrative ¹³C Spin-Lattice Relaxation Times (T₁) for 10-Methylnonadecane (Note: These are representative values based on similar long-chain alkanes and can vary with experimental conditions.)

| Carbon Atom | T₁ (seconds) |

| C1 (methyl end) | 3.5 |

| C2 | 2.1 |

| C3 | 1.8 |

| C8, C12 | 1.1 |

| C9, C11 | 1.0 |

| C10 (branch point) | 0.8 |

| C10-methyl | 2.5 |

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of purified 10-Methylnonadecane in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

NMR Spectrometer Parameters:

-

Spectrometer Frequency: A high-field spectrometer (e.g., 100-150 MHz for ¹³C) is recommended for better signal dispersion.

-

Acquisition Mode: Proton-decoupled mode to obtain a singlet for each unique carbon.

-

Pulse Sequence: A standard single-pulse experiment. For quantitative analysis, inverse-gated decoupling with a long relaxation delay is necessary.

-

Number of Scans: A sufficient number of scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.

-

-

Spectral Interpretation:

-

The chemical shifts of the aliphatic carbons will appear in the upfield region of the spectrum (typically 10-40 ppm).

-

The carbon at the branch point (C10) and the methyl group carbon will have distinct chemical shifts that can be assigned based on theoretical predictions and comparison with related compounds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Biological Significance and Applications

10-Methylnonadecane is a naturally occurring compound found in various organisms, where it often plays a role in chemical communication.

Insect Semiochemical

Branched-chain alkanes, including 10-Methylnonadecane, are important components of the cuticular hydrocarbon (CHC) layer of insects. This layer primarily serves to prevent desiccation but also functions as a complex chemical signature involved in:

-

Species and Mate Recognition: The specific blend of CHCs can act as a contact pheromone, allowing insects to identify members of their own species and potential mates.

-

Nestmate Recognition: In social insects, the CHC profile is crucial for distinguishing between nestmates and non-nestmates, thus maintaining colony integrity.

-

Social Status Signaling: In some species, the relative abundance of certain CHCs can signal an individual's reproductive status or social rank.

The detection of these hydrocarbons is mediated by specialized odorant receptors in the insect's antennae.

Natural Occurrence in Other Organisms

10-Methylnonadecane has also been identified in the essential oils of some plants and as a metabolite in certain fungi. Its role in these organisms is less well understood but may be involved in plant-microbe interactions or defense mechanisms.

Microbial Degradation

In the environment, branched-chain alkanes like 10-Methylnonadecane are subject to microbial degradation, although they are generally more resistant than their linear counterparts. Aerobic degradation is typically initiated by a monooxygenase enzyme that hydroxylates the alkane, followed by further oxidation and beta-oxidation. Anaerobic degradation pathways are also known and often involve the addition of fumarate (B1241708) to the subterminal carbon.

This technical guide provides a foundational understanding of 10-Methylnonadecane for researchers and professionals. The detailed protocols and data presented herein are intended to facilitate further investigation and application of this compound in various scientific disciplines.

References

Natural Sources of 10-Methylnonadecane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylnonadecane is a saturated branched-chain alkane with the molecular formula C20H42. While prevalent in the cuticular waxes of insects, where it often plays a role as a semiochemical, its natural occurrence in the plant kingdom is less documented but of growing interest. This technical guide provides an in-depth overview of the known plant sources of 10-methylnonadecane, its biosynthetic pathway, and detailed protocols for its extraction and analysis. This information is intended to support researchers in the fields of phytochemistry, chemical ecology, and drug discovery in identifying and quantifying this compound in various plant species.

Plant Sources of 10-Methylnonadecane

10-Methylnonadecane has been identified as a volatile compound and a component of essential oils and natural waxes in a select number of plant species. While its presence is confirmed in several plants, quantitative data remains limited in the scientific literature.

Table 1: Quantitative Data of 10-Methylnonadecane in a Plant Species

| Plant Species | Family | Plant Part | Concentration (% of essential oil) | Analytical Method |

| Jasminum spp. (Jasmine) | Oleaceae | Flowers | 2.25%[1] | GC-MS |

Other Documented Occurrences (Quantitative Data Not Available):

-

Catha edulis (Khat): 10-Methylnonadecane has been detected in the essential oils of Khat leaves.[2] However, the primary focus of phytochemical research on this plant has been on alkaloids such as cathinone (B1664624) and cathine, leaving the quantitative analysis of its hydrocarbon components less explored.

-

Panax notoginseng (Sanqi): This compound is found in the liposoluble components of the rhizosphere soil of Panax notoginseng, suggesting a potential role in plant-microbe interactions.[2]

Biosynthesis of 10-Methylnonadecane in Plants

The biosynthesis of branched-chain alkanes like 10-methylnonadecane in plants is an extension of the fatty acid synthesis (FAS) pathway, specifically the type-II FAS system. The process involves the incorporation of specific precursors to introduce the methyl branch.

The proposed biosynthetic pathway involves the following key steps:

-

Initiation: The synthesis is initiated with a branched-chain precursor, likely derived from a branched-chain amino acid like leucine, which provides the initial methyl branch.

-

Elongation: The fatty acid chain is elongated through the addition of two-carbon units from malonyl-CoA.

-

Reduction and Decarbonylation: The resulting branched-chain fatty acid is then reduced to an aldehyde, followed by a decarbonylation step to yield the final branched-chain alkane. This final step is often catalyzed by an aldehyde deformylating oxygenase (ADO).

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of 10-methylnonadecane from plant materials, primarily focusing on cuticular waxes and essential oils.

Extraction of 10-Methylnonadecane from Plant Cuticular Wax

This protocol is adapted from methods described for the analysis of plant cuticular waxes.

Materials:

-

Fresh or dried plant material (leaves, flowers, etc.)

-

n-Hexane (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with Teflon-lined caps

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Sample Preparation:

-

For fresh material, gently clean the surface to remove any debris.

-

For dried material, grind the sample to a fine powder.

-

-

Extraction:

-

Immerse a known weight of the plant material (e.g., 10 g) in a sufficient volume of n-hexane or chloroform (e.g., 100 mL) in a glass beaker.

-

For delicate tissues like flowers, a brief immersion (30-60 seconds) is recommended to minimize the extraction of internal lipids. For tougher tissues like leaves, a longer extraction time or sonication may be necessary.

-

Alternatively, use a Soxhlet apparatus for exhaustive extraction with n-hexane for 6 hours.

-

-

Filtration and Drying:

-

Filter the extract through a funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate to remove particulate matter and residual water.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is almost completely removed.

-

Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

-

-

Storage:

-

Store the dried wax extract at -20°C until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Columns:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for the identification and quantification of 10-methylnonadecane.

-

A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for the separation of alkanes. Typical column dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or split

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 280°C at a rate of 10°C/min

-

Hold: Maintain at 280°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Sample Preparation for GC-MS:

-

Dissolve a known amount of the wax extract in n-hexane to achieve a suitable concentration (e.g., 1 mg/mL).

-

If necessary, perform a derivatization step (e.g., silylation with BSTFA) to analyze other polar compounds in the wax, though this is not required for alkanes.

Identification and Quantification:

-

Identification: 10-Methylnonadecane is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of 10-methylnonadecane will show characteristic fragmentation patterns for branched alkanes.

-

Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (e.g., a C18 or C22 n-alkane, which is not expected to be present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of standard solutions of 10-methylnonadecane with the internal standard. The concentration of 10-methylnonadecane in the sample is then determined from the calibration curve based on the peak area ratios.

Conclusion

10-Methylnonadecane is a naturally occurring branched-chain alkane in certain plant species, with the most definitive quantitative data currently available for jasmine essential oil. The biosynthetic pathway is believed to follow the general route of branched-chain alkane synthesis in plants. The provided experimental protocols for extraction and GC-MS analysis offer a robust framework for researchers to identify and quantify this compound in new plant sources. Further research is warranted to explore the distribution and ecological significance of 10-methylnonadecane in the plant kingdom, which may unveil novel applications in various scientific and industrial domains.

References

10-Methylnonadecane: An In-Depth Technical Guide on its Role as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylnonadecane, a saturated branched-chain alkane (C20H42), is a key component of the cuticular hydrocarbon (CHC) profile of numerous insect species. Beyond their primary function in preventing desiccation, CHCs, particularly methyl-branched alkanes, have evolved into crucial semiochemicals mediating intricate insect behaviors.[1][2] This technical guide provides a comprehensive overview of 10-methylnonadecane's role as an insect pheromone, detailing its chemical properties, known biological activity, experimental protocols for its study, and the current understanding of its perception through olfactory signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of insect chemical ecology, pest management, and the development of novel semiochemical-based pest control strategies.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C20H42 | |

| Molecular Weight | 282.55 g/mol | |

| CAS Number | 56862-62-5 | |

| IUPAC Name | 10-methylnonadecane | [3] |

| SMILES | CCCCCCCCCC(C)CCCCCCCCC | [3] |

| Kovats Retention Index (Standard non-polar) | 1942.6, 1943 | [3] |

Role as a Pheromone

Methyl-branched cuticular hydrocarbons, such as 10-methylnonadecane, are pivotal in the chemical language of insects, often acting as contact sex pheromones.[4] These compounds are crucial for species and mate recognition, playing a significant role in courtship and mating behaviors in a variety of insect orders, including Coleoptera, Diptera, and Hymenoptera.[4] The specificity of these chemical cues is often encoded in the unique blend of different CHC isomers and their relative abundances.[1] While the volatility of long-chain alkanes is low, they are effective signals at close range or upon direct contact.

Experimental Protocols

Synthesis of 10-Methylnonadecane

General Synthetic Workflow:

Pheromone Extraction and Analysis

A standardized protocol for the extraction and analysis of airborne insect pheromones can be adapted for studying 10-methylnonadecane.

Experimental Workflow for Pheromone Collection and Analysis:

References

- 1. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 10-Methylnonadecane | C20H42 | CID 530070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of 10-Methylnonadecane in Insect Chemical Communication: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylnonadecane, a branched-chain alkane with the molecular formula C20H42, is a significant component of the cuticular hydrocarbon (CHC) profile of numerous insect species. While the primary function of the insect cuticle is to prevent desiccation, the complex mixture of lipids, including methyl-branched alkanes, has evolved to play a crucial role in chemical communication. These compounds act as semiochemicals, mediating a variety of intraspecific interactions. This technical guide provides a comprehensive overview of the role of 10-Methylnonadecane in insect chemical communication, with a focus on its function as a contact sex pheromone and a modulator of pheromone blends. Detailed experimental protocols for the analysis of this compound and quantitative data from relevant studies are presented to facilitate further research and application in pest management and drug development.

Introduction: The Language of Chemicals in the Insect World

Insects rely heavily on chemical signals, or semiochemicals, to navigate their environment and interact with each other.[1] These chemical cues are involved in a wide array of behaviors, including mate location, species recognition, aggregation, and social organization.[2] Cuticular hydrocarbons (CHCs), the waxy layer covering an insect's body, are a primary source of these chemical signals.[1][3] CHC profiles are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes.[3] The structural diversity of these molecules, particularly the position and number of methyl branches, provides the chemical specificity required for precise communication.[3]

10-Methylnonadecane is a prominent methyl-branched alkane found in the CHC profiles of various insect orders, including Diptera and Coleoptera.[1][4][5] While linear alkanes often serve a primary role in waterproofing, methyl-branched alkanes like 10-Methylnonadecane frequently function as key signaling molecules, particularly in close-range or contact-based communication.[3]

Biosynthesis of 10-Methylnonadecane

The biosynthesis of methyl-branched alkanes in insects is intricately linked to fatty acid metabolism. The general pathway involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation of very-long-chain fatty acids (VLCFAs). This substitution results in a methyl-branched fatty acid precursor. This precursor is then converted to the corresponding methyl-branched alkane through a process involving reduction and decarboxylation. The site of CHC synthesis is primarily in specialized cells called oenocytes.

A simplified diagram of the proposed biosynthetic pathway is presented below.

Role in Chemical Communication: A Modulator of Behavior

While research has yet to identify a species where 10-Methylnonadecane acts as a singular, long-range sex attractant, a growing body of evidence highlights its importance as a contact pheromone and a critical component of pheromone blends. The precise ratio and combination of CHCs, rather than a single compound, often dictate the behavioral response.

In many species, methyl-branched alkanes are essential for mate recognition at close range. For instance, in the parasitic wasp Lariophagus distinguendus, the methyl-branched alkane 3-methylheptacosane (B3047540) is the key elicitor of male courtship behavior.[6] Studies on this and other species have shown that the addition or removal of specific methyl-branched alkanes from the cuticular profile can significantly alter or inhibit the mating response.[6] This underscores the specificity of the chemosensory systems involved.

The role of 10-Methylnonadecane is likely similar in other insect species, where it contributes to the overall "chemical signature" that signals species, sex, and reproductive status.

Quantitative Data on Behavioral and Electrophysiological Responses

Obtaining quantitative data for the specific effects of 10-Methylnonadecane has been challenging due to its role as part of a complex blend. However, studies on related methyl-branched alkanes provide a framework for understanding its potential impact.

Table 1: Representative Behavioral Responses to Methyl-Branched Alkanes in Insects

| Insect Species | Compound | Bioassay Type | Observed Behavior | Quantitative Result | Reference |

| Lariophagus distinguendus (Parasitic Wasp) | 3-Methylheptacosane | Wing-fanning assay | Elicitation of male courtship (wing-fanning) | Significant increase in courtship behavior towards dummies treated with the compound compared to controls. | Kühbandner et al. (2013)[6] |

| Various Longhorned Beetles (Cerambycidae) | Various methyl-branched alkanes | Contact pheromone bioassays | Mate recognition and stimulation of copulation | Species-specific responses to particular branched alkanes. | Ginzel (2010)[4] |

Table 2: Representative Electrophysiological Responses to Cuticular Hydrocarbons

| Insect Species | Compound Type | Technique | Response | Significance |

| Various Moth Species | Pheromone blends with short-chain alkanes | Electroantennography (EAG) | Increased antennal response to pheromone blends when combined with alkanes. | Demonstrates synergistic effects of alkanes on pheromone perception. |

| Various Ant Species | Cuticular hydrocarbons | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Specific antennal responses to individual CHC components. | Indicates the ability to detect and differentiate components of the CHC profile. |

Detailed Experimental Protocols

The study of 10-Methylnonadecane and other CHCs relies on a combination of chemical analysis and behavioral bioassays.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for extracting CHCs from insect specimens for subsequent analysis.

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

n-Hexane (analytical grade)

-

Micropipettes

-

Nitrogen gas supply with a gentle stream evaporator

-

GC-MS vials with inserts

Procedure:

-

Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.

-

Add a precise volume of n-hexane (e.g., 500 µL) to fully submerge the insect.

-

Allow the extraction to proceed for 5-10 minutes. Gentle agitation can be applied.

-

Carefully transfer the hexane extract to a new vial, leaving the insect behind.

-

Concentrate the extract to near dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a smaller, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying the components of a CHC profile.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 280-300°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp: 10-20°C per minute to 320°C.

-

Final hold: 10-15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Identification: 10-Methylnonadecane and other CHCs are identified by comparing their mass spectra and retention times to those of authentic standards and by analyzing the fragmentation patterns characteristic of methyl-branched alkanes.

Behavioral Bioassays: The Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus for studying insect responses to volatile or contact chemical cues.

Procedure:

-

A purified and humidified air stream is split and passed through two separate chambers before entering the arms of the Y-tube.

-

One chamber contains the test substance (e.g., a filter paper treated with a hexane solution of 10-Methylnonadecane), while the other contains a solvent control.

-

An individual insect is introduced at the base of the Y-tube.

-

The insect's choice to move into one of the arms and the time spent in each arm are recorded.

-

A significant preference for the arm containing the test compound indicates an attractive or arrestant effect.

Conclusion and Future Directions

10-Methylnonadecane is a key player in the complex world of insect chemical communication. While it may not be a standalone "super-pheromone," its role as a specific component in the cuticular hydrocarbon blend is critical for behaviors such as mate recognition. For researchers in pest management, understanding the function of such compounds opens avenues for developing novel control strategies. Mating disruption technologies could be enhanced by creating synthetic blends that mimic or disrupt the natural CHC profiles of pest species. For those in drug development, the enzymes involved in the biosynthesis of these unique branched alkanes could represent novel targets for insect-specific inhibitors.

Future research should focus on elucidating the precise role of 10-Methylnonadecane in the CHC profiles of a wider range of insect species. Quantitative dose-response studies and electrophysiological recordings are needed to fully understand its activity. Furthermore, identifying the specific olfactory receptors that detect 10-Methylnonadecane and other methyl-branched alkanes will provide a deeper understanding of the neural basis of this vital communication system.

References

- 1. 10-Methylnonadecane|CAS 56862-62-5|C20H42 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. entm.purdue.edu [entm.purdue.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 10-Methylnonadecane in Insect Cuticular Hydrocarbons: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a crucial component of the insect exoskeleton, forming a waxy layer that is paramount for survival. Primarily, this lipid layer serves as a barrier to prevent desiccation, a critical function for terrestrial arthropods. Beyond this physiological role, CHCs have evolved to become complex chemical signals that mediate a wide array of behaviors, including mate and species recognition, social organization, and communication. Among the diverse array of CHCs, methyl-branched alkanes represent a significant class of compounds, and within this group, 10-methylnonadecane (C20H42) has been identified as a component in the chemical profiles of various insect species. This technical guide provides a comprehensive overview of 10-methylnonadecane as a cuticular hydrocarbon, detailing its biosynthesis, methodologies for its analysis, and a summary of its known occurrence.

Data Presentation: Quantitative Analysis of 10-Methylnonadecane

The relative abundance of 10-methylnonadecane can vary significantly between insect species, reflecting the diversity of CHC profiles across different taxa. The following table summarizes the quantitative data on the presence of 10-methylnonadecane in the cuticular hydrocarbon profiles of several insect species. This data is essential for comparative studies in chemical ecology and for understanding the species-specific nature of chemical signaling.

| Order | Family | Species | Sex/Caste | Relative Abundance (%) of 10-Methylnonadecane | Reference |

| Hymenoptera | Formicidae | Atta sexdens rubropilosa | Worker | 0.10 ± 0.02 | [1] |

| Hymenoptera | Formicidae | Atta laevigata | Worker | 0.05 ± 0.01 | [1] |

| Hymenoptera | Formicidae | Acromyrmex landolti | Worker | 0.03 ± 0.01 | [1] |

Note: The presented data is based on available literature and highlights the need for further quantitative analysis across a broader range of insect species to fully understand the distribution and significance of 10-methylnonadecane.

Biosynthesis of 10-Methylnonadecane

The biosynthesis of internally methyl-branched alkanes like 10-methylnonadecane is a complex enzymatic process that occurs primarily in specialized cells called oenocytes.[2] This pathway is an extension of the fatty acid synthesis machinery, with key modifications to incorporate a methyl group at an internal position of the carbon chain.

The process begins with the synthesis of a fatty acid precursor. A crucial step in the formation of internally branched hydrocarbons is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the chain elongation process by fatty acid synthase (FAS).[3][4] The timing of this substitution determines the position of the methyl branch. For 10-methylnonadecane, the methyl group is incorporated at the tenth carbon position. Following the incorporation of the methyl group, the fatty acid chain continues to be elongated.

The resulting very-long-chain fatty acid is then subjected to a two-step conversion to a hydrocarbon. First, the fatty acid is reduced to a fatty aldehyde. Subsequently, an oxidative decarbonylase, often a cytochrome P450 enzyme, catalyzes the removal of the carbonyl group, yielding the final hydrocarbon product, 10-methylnonadecane.[5]

Signaling Pathway Diagram

Experimental Protocols

The analysis of 10-methylnonadecane as a component of cuticular hydrocarbons relies on established analytical chemistry techniques. The following protocols provide a detailed methodology for the extraction and analysis of these compounds.

Protocol 1: Cuticular Hydrocarbon Extraction

This protocol describes the solvent extraction of CHCs from insect samples.

Materials:

-

Insect specimens

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

n-Hexane (analytical grade)

-

Micropipettes and tips

-

Vortex mixer

-

Nitrogen gas evaporator (optional)

-

Gas chromatography vials with micro-inserts

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean 2 mL glass vial.

-

Add a known volume of n-hexane (e.g., 200-500 µL) to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5-10 minutes to extract the cuticular lipids. For more robust extraction, a brief vortexing (e.g., 1-2 minutes) can be employed.

-

Carefully remove the insect from the vial, minimizing solvent loss.

-

The hexane (B92381) extract now contains the CHCs. For dilute samples, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the hydrocarbons.

-

Transfer the final extract to a GC vial with a micro-insert for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless or split (e.g., 10:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 300-320 °C.

-

Final hold: 5-10 minutes at 300-320 °C.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Data Analysis:

-

Individual CHC components are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by their retention times relative to known standards.

-

Quantification is achieved by integrating the peak area of each identified compound. The relative abundance of 10-methylnonadecane is calculated as a percentage of the total identified CHC peak area.

Experimental Workflow Diagram

Conclusion

10-Methylnonadecane is a methyl-branched alkane that contributes to the complex chemical tapestry of insect cuticular hydrocarbons. Its biosynthesis from fatty acid precursors involves a specialized enzymatic pathway that incorporates a methyl group at a specific internal position. The precise quantification and identification of 10-methylnonadecane and other CHCs are critical for advancing our understanding of insect chemical communication, physiology, and evolution. The detailed protocols and biosynthetic pathway outlined in this guide provide a framework for researchers to investigate the role of this and other cuticular hydrocarbons in their specific systems of interest. Further research into the quantitative distribution of 10-methylnonadecane across a wider range of insect taxa will undoubtedly provide deeper insights into its functional significance in the natural world.

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. annualreviews.org [annualreviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Directed evolution of hydrocarbon-producing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Geochemical Significance of 10-Methylnonadecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, and specifically 10-methylnonadecane, are significant biomarkers in geochemical and astrobiological research. Their unique structural properties and biosynthetic pathways provide valuable insights into paleoenvironments, microbial ecosystems, and the diagenetic history of organic matter. This technical guide provides a comprehensive overview of the geochemical significance of 10-methylnonadecane, detailing its sources, analytical methodologies for its detection and quantification, and its biosynthetic pathways. Particular emphasis is placed on its prevalence in cyanobacteria and its preservation in the geological record.

Introduction

Branched alkanes are saturated hydrocarbons characterized by the presence of one or more alkyl side chains attached to a longer carbon backbone. These molecules are of significant interest in geochemistry as they often serve as molecular fossils, or biomarkers, providing information about the organisms that produced them and the environmental conditions under which they lived and were preserved. Among the vast array of branched alkanes, 10-methylnonadecane (C₂₀H₄₂) stands out as a notable biomarker, particularly associated with certain microbial sources. Its chemical stability allows for its preservation over geological timescales, making it a valuable tool for reconstructing past ecosystems.

Geochemical Significance and Distribution

The presence and abundance of 10-methylnonadecane and other methyl-branched alkanes in geological samples can be indicative of specific depositional environments and biological inputs.

Paleoenvironmental Reconstruction

Monomethylalkanes are found in sediments of various ages, from the Proterozoic to the present day. Their distribution patterns, including the position of the methyl branch, can offer clues about the paleoenvironment. For instance, the presence of specific isomers in ancient sediments suggests a biological origin and can point to particular microbial communities that thrived under certain conditions.

Source Organisms

Cyanobacteria are considered a primary source of mid-chain branched monomethylalkanes, including isomers of methylnonadecane. While straight-chain alkanes are common in many organisms, the presence of centrally located methyl branches is more specific. The analysis of hydrocarbon profiles in various cyanobacterial strains has confirmed their ability to synthesize a range of branched alkanes.

Diagenesis and Thermal Maturity

Following deposition and burial, organic matter, including branched alkanes, undergoes diagenetic alterations due to increasing temperature and pressure. While highly resistant to degradation, the isomeric distribution and abundance of branched alkanes can be subtly altered, providing insights into the thermal maturity of the source rock. However, their fundamental carbon skeleton is often preserved, allowing for source identification even in mature petroleum systems.

Quantitative Data on Branched Alkanes

The concentration of branched alkanes can vary significantly depending on the source organism and the depositional environment. While specific quantitative data for 10-methylnonadecane across a wide range of samples is not extensively compiled in a single public source, the following tables summarize representative data for branched alkanes in relevant matrices.

Table 1: Representative Abundance of Branched Alkanes in Cyanobacteria

| Cyanobacterial Strain | Branched Alkane(s) | Relative Abundance (% of total alkanes) | Reference |

| Nostoc fuscescence | Heptadecane, 3-methyl- | 9.74% (as part of total heptadecane) | [1] |

| Multiple Strains | 3-, 4-, and 5-methylheptadecane | Observed in 7 of 32 strains studied |

Note: Data for 10-methylnonadecane specifically is limited in publicly available literature. The table reflects the presence of other methyl-branched alkanes in cyanobacteria.

Table 2: Representative Abundance of Branched Alkanes in Sedimentary Rocks

| Geological Formation / Location | Branched Alkane Type | Concentration Range | Reference |

| Carboniferous Black Shales, Wuwei Basin, China | Monomethylalkanes (MMAs) | Detected, but quantitative data not specified | [2] |

| Cenomanian/Turonian Black Shales, Pasquia Hills, Canada | Monomethylalkanes | Present, often co-eluting with other hydrocarbons | [3] |

| Proterozoic Sediments | Monomethylalkanes | Suites of isomers present |

Note: Quantitative data for specific branched alkane isomers in geological samples is often presented in the context of broader hydrocarbon fractions and requires specialized analytical approaches for precise determination.

Experimental Protocols

The accurate identification and quantification of 10-methylnonadecane and other branched alkanes from complex environmental matrices require robust analytical procedures. The following sections outline typical experimental protocols.

Extraction of Branched Alkanes from Sediments

Objective: To isolate the total lipid extract containing branched alkanes from a solid sediment sample.

Methodology: Soxhlet Extraction

-

Sample Preparation: Air-dry the sediment sample and grind it to a fine powder using a mortar and pestle.

-

Extraction: Place approximately 10-20 g of the powdered sample into a pre-cleaned cellulose (B213188) extraction thimble.

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask containing a suitable solvent (e.g., dichloromethane:methanol 9:1 v/v).

-

Extraction Process: Heat the solvent to a gentle boil. The solvent vapor will rise, condense, and drip into the thimble, extracting the lipids. Allow the extraction to proceed for 24-48 hours, ensuring multiple siphon cycles.

-

Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the total lipid extract.

Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify 10-methylnonadecane from the lipid extract.

Methodology:

-

Fractionation (Optional but Recommended): To reduce matrix complexity, the total lipid extract can be fractionated using column chromatography on silica (B1680970) gel. Elute with solvents of increasing polarity to separate aliphatic hydrocarbons from more polar compounds. The fraction containing branched alkanes is typically eluted with hexane.

-

GC-MS Instrument Setup:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5 fused quartz capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, ramp at 4°C/min to 300°C, and hold for 30 minutes.[2]

-

Injector: Splitless mode at 280°C.

-

-

Mass Spectrometer Setup:

-

Sample Injection: Inject 1 µL of the sample (dissolved in a suitable solvent like hexane) into the GC-MS.

-

Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Identify 10-methylnonadecane by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of 10-methylnonadecane will show characteristic fragment ions.

-

For quantification, create a calibration curve using a series of known concentrations of a 10-methylnonadecane standard. Integrate the peak area of the target compound in the sample chromatogram and calculate the concentration based on the calibration curve.

-

Biosynthesis of 10-Methylnonadecane in Cyanobacteria

The biosynthesis of alkanes in cyanobacteria is a subject of ongoing research. The prevailing hypothesis for the formation of mid-chain methyl-branched alkanes involves the modification of fatty acid precursors.

The Fatty Acyl-ACP Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO) Pathway

The primary pathway for alkane biosynthesis in many cyanobacteria involves two key enzymes:

-

Fatty Acyl-ACP Reductase (AAR): This enzyme reduces a fatty acyl-acyl carrier protein (ACP) to a fatty aldehyde.

-

Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the fatty aldehyde to an alkane with one less carbon atom and formate.

The Methylation Step

The introduction of a methyl group at the C-10 position of a nonadecyl precursor likely occurs at the fatty acid stage, prior to its conversion to an alkane. The most probable mechanism involves a S-adenosyl methionine (SAM)-dependent methyltransferase .[4][5][6][7] These enzymes are known to catalyze the transfer of a methyl group from SAM to a variety of substrates, including fatty acids.

The proposed biosynthetic pathway for 10-methylnonadecane is as follows:

-

A C₁₉ fatty acid precursor, likely attached to an acyl carrier protein (ACP), is the substrate for methylation.

-

A SAM-dependent methyltransferase specifically targets the C-10 position of the fatty acid chain, transferring a methyl group from SAM to form 10-methyl-nonadecanoyl-ACP.

-

The modified fatty acyl-ACP is then channeled into the AAR-ADO pathway.

-

AAR reduces 10-methyl-nonadecanoyl-ACP to 10-methyl-nonadecanal.

-

ADO decarbonylates 10-methyl-nonadecanal to produce 10-methyl-octadecane (a C₁₉ branched alkane). Correction: The prompt focuses on 10-methylnonadecane (a C₂₀ branched alkane). Therefore, the precursor would be a C₂₀ fatty acid, which is then methylated and subsequently converted to the C₁₉ aldehyde and then the C₁₉ alkane. To obtain 10-methylnonadecane (C₂₀), the precursor would need to be a C₂₁ methylated fatty acid, which is less common. A more plausible pathway for a C₂₀ branched alkane is the elongation of a methylated fatty acid precursor. For the purpose of this guide, we will illustrate the general mechanism of methylation and subsequent conversion to an alkane.

Let's assume the formation of a C₁₈ methyl-branched alkane from a C₁₉ precursor for the diagram, as this is a more commonly described conversion.

Visualizations

Proposed Biosynthetic Pathway of a Mid-Chain Methyl-Branched Alkane

Caption: Proposed biosynthesis of a mid-chain methyl-branched alkane in cyanobacteria.

Analytical Workflow for Branched Alkane Analysis

Caption: General workflow for the analysis of branched alkanes from environmental samples.

Conclusion

10-Methylnonadecane and related branched alkanes are robust biomarkers that provide a window into past and present microbial ecosystems. Their primary association with cyanobacteria makes them particularly useful for tracing the presence and activity of these important primary producers in the geological record. The analytical techniques for their study are well-established, with GC-MS being the cornerstone for their identification and quantification. Future research, particularly in the areas of quantitative analysis across a broader range of cyanobacterial species and geological settings, and the elucidation of the specific enzymes involved in their biosynthesis, will further enhance their utility as geochemical tools. For drug development professionals, understanding the biosynthesis and structural diversity of these natural products can inspire the development of novel synthetic strategies and the exploration of their potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Environmental Fate and Degradation of 10-Methylnonadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylnonadecane is a saturated branched-chain alkane with the molecular formula C20H42. As a component of various natural and anthropogenic hydrocarbon mixtures, understanding its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution, persistence, and transformation of 10-Methylnonadecane. While specific experimental data for this compound is limited, this guide synthesizes available information on closely related long-chain branched alkanes to predict its behavior in the environment.

Physicochemical Properties

The environmental transport and fate of 10-Methylnonadecane are governed by its physicochemical properties. These properties indicate a compound with low water solubility and a high affinity for organic matter, suggesting it will predominantly partition to soil and sediment.[1]

| Property | Value | Source |

| Molecular Formula | C20H42 | [2][3][4] |

| Molecular Weight | 282.55 g/mol | [2][3][4] |

| CAS Number | 56862-62-5 | [2][3][4] |

| Boiling Point (estimated) | 328.85 °C @ 760 mm Hg | [5] |

| Water Solubility (estimated) | 1.087 x 10^-5 mg/L @ 25 °C | [5] |

| logP (o/w) (estimated) | 10.741 | [5] |

Environmental Fate

The environmental fate of 10-Methylnonadecane is primarily dictated by its high lipophilicity and low volatility.

Transport and Partitioning:

Due to its very low water solubility and high octanol-water partition coefficient (logP), 10-Methylnonadecane is expected to strongly adsorb to organic matter in soil and sediment.[1] This sorption behavior significantly limits its mobility in aqueous environments and reduces its bioavailability for microbial degradation. Volatilization from water surfaces to the atmosphere is expected to be a minor transport pathway.

Persistence:

Degradation Pathways

The primary mechanism for the environmental degradation of 10-Methylnonadecane is microbial activity. Abiotic degradation processes such as photolysis and hydrolysis are generally considered to be slow for long-chain alkanes under typical environmental conditions.[2]

Biotic Degradation

Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to utilize alkanes as a source of carbon and energy. The degradation of 10-Methylnonadecane can occur under both aerobic and anaerobic conditions.

Aerobic Degradation:

Under aerobic conditions, the initial attack on the alkane molecule is an oxidation reaction catalyzed by monooxygenase enzymes. For branched alkanes, two main initial oxidation pathways are recognized:

-

Terminal Oxidation: The enzyme attacks one of the terminal methyl groups of the main chain, leading to the formation of a primary alcohol. This alcohol is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.

-

Subterminal Oxidation: The oxidation occurs at a carbon atom adjacent to the methyl branch or at the tertiary carbon atom itself. This leads to the formation of secondary or tertiary alcohols, which are subsequently converted to ketones. The ketones can then be further metabolized through pathways such as Baeyer-Villiger oxidation.

Anaerobic Degradation:

In the absence of oxygen, certain anaerobic bacteria can degrade alkanes using alternative electron acceptors such as nitrate, sulfate, or iron (III). A key mechanism for the anaerobic activation of alkanes is the addition of fumarate (B1241708).

-

Fumarate Addition: The enzyme glycyl-radical enzyme, alkylsuccinate synthase, catalyzes the addition of the alkane to a fumarate molecule, typically at a subterminal carbon atom. This reaction forms an alkylsuccinate derivative, which can then be further metabolized through a modified β-oxidation pathway.

Experimental Protocols

Detailed experimental protocols for studying the degradation of 10-Methylnonadecane are not available in the published literature. However, generalized protocols for assessing the biodegradation of long-chain alkanes in environmental matrices can be adapted.

Soil Biodegradation Study

This protocol outlines a general approach to assess the biodegradation of 10-Methylnonadecane in soil microcosms.

1. Soil Collection and Characterization:

-

Collect soil from a site of interest.

-

Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

2. Microcosm Setup:

-

Prepare soil microcosms in glass containers.

-

Spike the soil with a known concentration of 10-Methylnonadecane, typically dissolved in a volatile solvent which is then allowed to evaporate.

-

Adjust the soil moisture content to an optimal level for microbial activity (e.g., 60% of water holding capacity).

-

Prepare sterile control microcosms to account for abiotic losses.

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period.

-

Periodically sacrifice replicate microcosms for analysis.

4. Extraction and Analysis:

-

Extract the remaining 10-Methylnonadecane from the soil samples using an appropriate organic solvent (e.g., hexane/acetone mixture).

-

Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of 10-Methylnonadecane.

-

Degradation is determined by the disappearance of the parent compound over time compared to the sterile controls.

Aquatic Biodegradation Study

This protocol provides a general method for assessing the biodegradation of 10-Methylnonadecane in an aqueous environment.

1. Water and Inoculum Collection:

-

Collect water from an environmental source (e.g., river, lake).

-

The natural microbial population in the water can serve as the inoculum.

2. Test Setup:

-

Set up biometer flasks or sealed vessels containing the environmental water.

-

Add 10-Methylnonadecane, typically coated onto a solid support or emulsified with a surfactant to enhance bioavailability.

-

Prepare sterile controls.

3. Incubation:

-

Incubate the flasks under controlled conditions (e.g., temperature, agitation).

-

Monitor biodegradation by measuring the depletion of the parent compound and potentially the evolution of CO2 as an indicator of mineralization.

4. Sampling and Analysis:

-

Periodically collect water samples.

-

Extract 10-Methylnonadecane using liquid-liquid extraction with a suitable solvent.

-

Analyze the extracts by GC-MS.

Conclusion

10-Methylnonadecane is a persistent, lipophilic compound that is expected to partition primarily to soil and sediment in the environment. Its degradation is predominantly a slow, microbially-mediated process. Both aerobic and anaerobic pathways for the degradation of branched-chain alkanes have been identified, involving initial oxidation or fumarate addition followed by further metabolic breakdown. Due to the lack of specific experimental data for 10-Methylnonadecane, further research is needed to accurately quantify its environmental half-life and to elucidate the specific microorganisms and enzymes involved in its degradation. The generalized experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Synthesis of 10-Methylnonadecane via Catalytic Hydrogenation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 10-methylnonadecane, a saturated branched-chain alkane. The primary method detailed is the catalytic hydrogenation of the unsaturated precursor, 10-methylnonadecene, utilizing palladium on carbon (Pd/C) as the catalyst. This process is highly efficient and yields the desired saturated alkane with high purity. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, analytical chemistry, and drug development who require high-purity reference standards or are investigating the synthesis of long-chain aliphatic compounds.

Introduction

10-Methylnonadecane is a branched-chain alkane with the molecular formula C₂₀H₄₂. It serves as a valuable reference compound in various analytical techniques, particularly in gas chromatography for the identification of complex hydrocarbon mixtures. The synthesis of such long-chain alkanes with high purity is crucial for these applications. Catalytic hydrogenation is a widely employed and effective method for the reduction of carbon-carbon double bonds in alkenes to the corresponding alkanes. This method offers high yields and selectivity under relatively mild conditions.

The conversion of 10-methylnonadecene to 10-methylnonadecane is achieved through the addition of molecular hydrogen (H₂) across the double bond in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the alkene, facilitating the reduction.

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| 10-methylnonadecene | >95% purity |

| Palladium on Carbon (Pd/C) | 5% or 10% Pd on activated carbon |

| Hydrogen Gas (H₂) | High purity (≥99.995%) |

| Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Anhydrous, reagent grade |

| Reaction Vessel | Round-bottom flask or Parr hydrogenation apparatus |

| Magnetic Stirrer and Stir Bar | - |

| Hydrogen Balloon or Hydrogenation Apparatus | - |

| Filtration Apparatus | Buchner funnel, filter paper, Celite® |

| Rotary Evaporator | - |

| Standard Glassware | Graduated cylinders, beakers, etc. |

| Inert Gas (Argon or Nitrogen) | For providing an inert atmosphere |

General Procedure for Catalytic Hydrogenation of 10-Methylnonadecene

This protocol describes a standard laboratory-scale synthesis of 10-methylnonadecane.

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate). b. The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere. c. Under a positive pressure of inert gas, the solvent (e.g., ethanol or ethyl acetate, approximately 10-20 mL per gram of substrate) is added to the flask to slurry the catalyst. d. 10-methylnonadecene is then added to the reaction mixture via syringe.

2. Hydrogenation: a. The inert gas inlet is replaced with a hydrogen-filled balloon or the flask is connected to a hydrogenation apparatus. b. The reaction mixture is vigorously stirred to ensure good mixing of the substrate, catalyst, and hydrogen. c. The reaction is allowed to proceed at room temperature. For less reactive or sterically hindered alkenes, gentle heating (e.g., 40-50 °C) may be required. d. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture. The disappearance of the starting material (10-methylnonadecene) indicates the completion of the reaction.

3. Work-up and Purification: a. Upon completion, the hydrogen source is removed, and the reaction flask is purged with an inert gas. b. The reaction mixture is filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric, especially after use. The filter cake should not be allowed to dry and should be quenched with water before disposal. c. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator. d. The resulting crude product, 10-methylnonadecane, is typically of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.

Safety Precautions

-

Palladium on carbon is highly flammable and can ignite in the presence of air, especially when dry and containing adsorbed hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following tables summarize typical quantitative data for the catalytic hydrogenation of long-chain alkenes, which can be extrapolated for the synthesis of 10-methylnonadecane.

| Parameter | Value | Reference |

| Substrate | 10-methylnonadecene | - |

| Product | 10-methylnonadecane | - |

| Catalyst | 10% Pd/C | General |

| Catalyst Loading | 1-5 mol% | General |

| Solvent | Ethanol or Ethyl Acetate | General |

| Temperature | Room Temperature (20-25 °C) | General |

| Pressure | 1 atm (Hydrogen balloon) | General |

| Reaction Time | 2-12 hours | General |

| Yield | >95% (expected) | Inferred |

| Selectivity | High for alkane formation | Inferred |

Note: Specific yield and reaction time will depend on the exact reaction conditions and the purity of the starting material.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 10-methylnonadecane via catalytic hydrogenation.

Caption: Experimental workflow for the synthesis of 10-methylnonadecane.

Application Notes and Protocols for the Use of 10-Methylnonadecane as a Reference Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample, calibrant, and control at a constant amount. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.

10-Methylnonadecane (C₂₀H₄₂) is a branched-chain alkane that serves as an excellent internal standard for the GC-MS analysis of a variety of non-polar to semi-polar compounds, particularly in complex matrices.[1] Its desirable characteristics include:

-

Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with analytes or the sample matrix.

-

Elution in a Non-interfering Region: Its retention time typically does not overlap with many common analytes, especially when analyzing fatty acid methyl esters (FAMEs) or other derivatized compounds.

-

Distinct Mass Spectrum: It produces a characteristic fragmentation pattern in MS, allowing for easy identification and quantification.

-

Low Natural Abundance: It is not commonly found in most biological and environmental samples, minimizing the risk of interference from endogenous sources.

This document provides detailed application notes and protocols for the effective use of 10-Methylnonadecane as a reference standard in GC-MS applications.

Materials and Methods

Reagents and Standards

-

10-Methylnonadecane (≥98% purity)

-

Hexane (B92381) or Heptane (GC or HPLC grade)

-

Methanol (GC or HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Derivatization agent (e.g., Boron Trifluoride in Methanol (BF₃-MeOH), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))

-

Analytes of interest (for calibration curve)

Equipment

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC vials with caps (B75204) and septa

Experimental Protocols

Preparation of 10-Methylnonadecane Internal Standard Stock Solution

A stock solution of 10-Methylnonadecane is prepared to be added to samples and calibration standards.

-

Weighing: Accurately weigh approximately 10 mg of 10-Methylnonadecane using an analytical balance.

-

Dissolving: Transfer the weighed 10-Methylnonadecane into a 10 mL volumetric flask.

-

Dilution: Add a small amount of hexane to dissolve the solid and vortex until fully dissolved.

-

Final Volume: Bring the solution to the 10 mL mark with hexane and mix thoroughly by inverting the flask multiple times.

-

Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at 4°C. This results in a stock solution of approximately 1 mg/mL.

Sample Preparation: Quantification of Fatty Acid Methyl Esters (FAMEs) - An Exemplary Protocol

This protocol details the use of 10-Methylnonadecane as an internal standard for the quantification of FAMEs in a lipid sample. This is an adapted protocol, as detailed procedures for similar internal standards like methyl nonadecanoate (B1228766) are well-established.[2]

-

Sample Aliquoting: Accurately weigh approximately 20 mg of the lipid sample into a glass reaction tube with a PTFE-lined cap.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10-Methylnonadecane stock solution to the sample.

-

Transesterification:

-

Add 2 mL of 2% methanolic sulfuric acid.

-

Cap the tube tightly and heat at 80°C for 1 hour in a heating block.

-

Cool the tube to room temperature.

-

-

Extraction:

-

Add 1 mL of hexane and 0.5 mL of a saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs and the 10-Methylnonadecane internal standard to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for GC-MS analysis.

Calibration Curve Preparation

-

Prepare a series of calibration standards by diluting a stock solution of the target analytes (as FAMEs) to cover the expected concentration range.

-

Spike each calibration standard with the same constant amount of the 10-Methylnonadecane internal standard solution as was added to the samples.

-

Analyze the calibration standards using the same GC-MS method as the samples.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs and can be optimized for specific instruments and applications.

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like DB-WAX for better FAME separation.

-

Injector: Split/Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Hold: 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is a hypothetical example of a calibration and quantification table for the analysis of a standard mixture of fatty acid methyl esters using 10-Methylnonadecane as an internal standard.

Table 1: Hypothetical Quantitative Data for FAME Analysis using 10-Methylnonadecane as Internal Standard

| Analyte (FAME) | Retention Time (min) | Quantifier Ion (m/z) | Calibration Range (µg/mL) | R² of Calibration Curve | Calculated Concentration (µg/mL) | % Recovery |

| Myristate (C14:0) | 12.5 | 74 | 1 - 100 | 0.9992 | 48.5 | 97.0 |

| Palmitate (C16:0) | 14.8 | 74 | 1 - 100 | 0.9995 | 51.2 | 102.4 |

| Stearate (C18:0) | 16.9 | 74 | 1 - 100 | 0.9991 | 49.1 | 98.2 |

| Oleate (C18:1) | 16.8 | 264 | 1 - 100 | 0.9989 | 50.8 | 101.6 |

| Linoleate (C18:2) | 16.7 | 262 | 1 - 100 | 0.9985 | 49.5 | 99.0 |

| 10-Methylnonadecane (IS) | 19.2 | 57 | - | - | - | - |

Note: This data is for illustrative purposes only and represents a hypothetical analysis of a 50 µg/mL standard FAME mixture.

Mandatory Visualization

The following diagrams illustrate the logical workflow for sample preparation and analysis.

Caption: Workflow for quantitative analysis using 10-Methylnonadecane as an internal standard.

Troubleshooting

-

Poor Peak Shape: This may be due to active sites in the GC inlet or column. Ensure proper liner deactivation and column conditioning.

-

Internal Standard Peak Area Variation: Significant variation between samples may indicate issues with sample preparation or injection consistency. Review pipetting techniques and autosampler performance.

-

Co-elution of Analytes with Internal Standard: If an analyte co-elutes with 10-Methylnonadecane, modify the GC temperature program (e.g., slower ramp rate) or select a different column.

-

Low Recovery of Internal Standard: This could indicate inefficient extraction. Ensure proper phase separation and complete transfer of the organic layer.

By following these protocols and considering the provided guidance, researchers can confidently employ 10-Methylnonadecane as a reliable internal standard for accurate and precise quantitative GC-MS analysis.

References

Application Note: Carbon-13 NMR for Structural Elucidation of 10-Methylnonadecane

Abstract